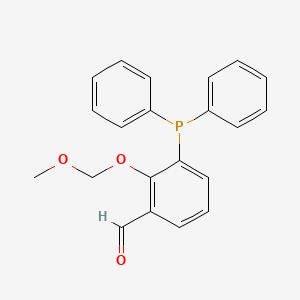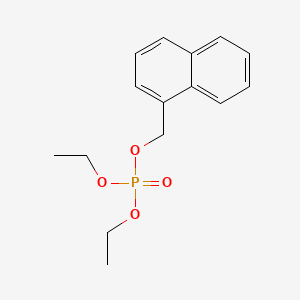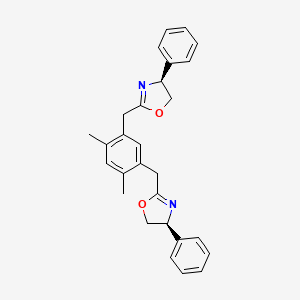
(4S,4'S)-2,2'-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Connecting the Oxazole Rings: The two oxazole rings are connected via a dimethyl-phenylene bridge. This step may involve a Friedel-Crafts alkylation reaction using a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazole rings, potentially converting them to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce oxazolines.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes could be useful in drug design and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its interactions with biological targets might lead to the development of new drugs for various diseases.
Industry
In the industrial sector, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrothiazole): Similar structure but with sulfur atoms instead of oxygen in the rings.
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydroimidazole): Similar structure but with nitrogen atoms in the rings.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) lies in its specific arrangement of oxazole rings and the dimethyl-phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C28H28N2O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4S)-2-[[2,4-dimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H28N2O2/c1-19-13-20(2)24(16-28-30-26(18-32-28)22-11-7-4-8-12-22)14-23(19)15-27-29-25(17-31-27)21-9-5-3-6-10-21/h3-14,25-26H,15-18H2,1-2H3/t25-,26-/m1/s1 |
InChI Key |
LVCKEQUNKCJZEQ-CLJLJLNGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@H](CO4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
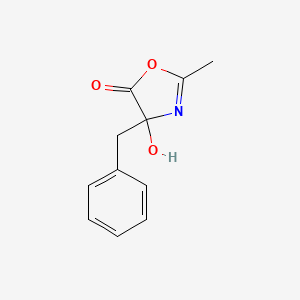
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
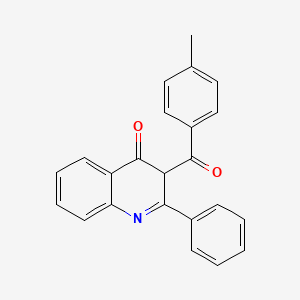
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
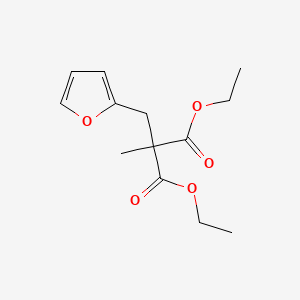
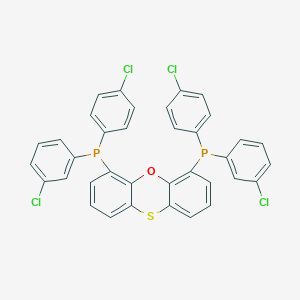

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
